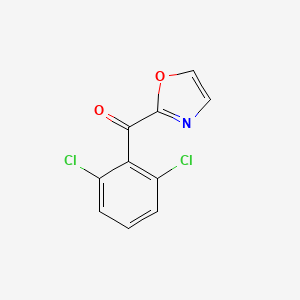

2-(2,6-Dichlorobenzoyl)oxazole

Description

Properties

IUPAC Name |

(2,6-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRUTDDVYBDAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642112 | |

| Record name | (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-24-2 | |

| Record name | (2,6-Dichlorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichlorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,6-Dichlorobenzoxazole

2,6-Dichlorobenzoxazole is a halogenated heterocyclic compound of considerable interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a fused benzene and oxazole ring with chlorine substituents at the 2 and 6 positions, imparts specific chemical reactivity and physical properties.[2] This molecule serves as a crucial intermediate and versatile building block for the synthesis of a range of pharmaceuticals and agrochemicals.[1] For instance, it is a key component in the synthesis of the herbicide fenoxaprop-p-ethyl.[3] A thorough understanding of its synthesis and characterization is therefore paramount for researchers engaged in the development of novel bioactive compounds.

Synthetic Pathways: A Strategic Overview

Several synthetic routes to 2,6-dichlorobenzoxazole have been established, each with its own advantages and considerations regarding starting materials, reaction conditions, and overall yield. A prevalent and efficient method involves the chlorination and subsequent cyclization of a substituted aminophenol derivative. This guide will focus on a common and illustrative pathway starting from 2-amino-5-chlorophenol.

The rationale for this approach lies in the strategic construction of the benzoxazole core. 2-Amino-5-chlorophenol provides the necessary ortho-amino and hydroxyl functionalities on a benzene ring, which is pre-chlorinated at the desired 6-position of the final benzoxazole structure. The subsequent reaction with a suitable one-carbon electrophile followed by cyclization and chlorination at the 2-position completes the synthesis.

A visual representation of a common synthetic scheme is provided below:

Caption: A representative synthetic pathway for 2,6-Dichlorobenzoxazole.

Experimental Protocol: A Validated Approach

The following protocol details a robust method for the synthesis of 2,6-dichlorobenzoxazole, adapted from established procedures.[4][5] This two-step process begins with the formation of 6-chlorobenzoxazolone from 2-amino-5-chlorophenol, followed by chlorination to yield the final product.

Part 1: Synthesis of 6-Chlorobenzoxazolone

Materials:

-

2-Amino-5-chlorophenol

-

Triphosgene (or another phosgene equivalent)

-

Toluene (anhydrous)

-

Triethylamine (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-chlorophenol in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath and slowly add triethylamine.

-

In a separate flask, dissolve triphosgene in anhydrous toluene.

-

Add the triphosgene solution dropwise to the stirred solution of 2-amino-5-chlorophenol and triethylamine at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-chlorobenzoxazolone.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 2,6-Dichlorobenzoxazole

Materials:

-

6-Chlorobenzoxazolone

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Toluene (anhydrous)

-

Iron(III) chloride (catalyst)

-

Ice-water

-

Sodium hydroxide solution (2 M)

-

Dichloromethane

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chlorobenzoxazolone, toluene, phosphorus pentachloride, and a catalytic amount of iron(III) chloride.[4]

-

Heat the mixture to 60 °C with stirring for approximately 30 minutes.[4]

-

Alternatively, a mixture of phosphorus pentachloride and phosphoryl chloride can be used at elevated temperatures (150-170 °C) under pressure.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 2 M NaOH solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 2,6-dichlorobenzoxazole.

-

Purify the product by column chromatography on silica gel or by recrystallization to afford the pure compound.[4] High purity (98.1%) with a high molar yield (98.4%) has been reported after crystallization.[4]

Characterization and Data Analysis

The identity and purity of the synthesized 2,6-dichlorobenzoxazole must be confirmed through a combination of spectroscopic and physical methods.

| Property | Typical Value | Reference |

| Molecular Formula | C₇H₃Cl₂NO | [2] |

| Molecular Weight | 188.01 g/mol | [7] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 49-51 °C | |

| Boiling Point | 110 °C at 13 mmHg | [8] |

| Solubility | Moderately soluble in ethanol and acetone, less soluble in water | [2] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as C-Cl and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms.[5]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the synthesized compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be employed.[9]

Safety and Handling

2,6-Dichlorobenzoxazole is a chemical that should be handled with appropriate safety precautions. It may be harmful if swallowed, and like many chlorinated compounds, requires careful handling to avoid potential toxicity and environmental concerns.[2][10] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dichlorobenzoxazole, a key building block in modern organic and medicinal chemistry. By understanding the underlying principles of its synthesis and the analytical techniques for its characterization, researchers can confidently prepare and utilize this valuable compound in their drug discovery and development endeavors.

References

- CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents. (n.d.). Google Patents.

-

Synthesis of 2,6-dichlorobenzoxazole - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 2,6-dichlorobenzoxazole - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap. (n.d.). Patsnap. Retrieved from [Link]

- CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents. (n.d.). Google Patents.

- US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents. (n.d.). Google Patents.

-

Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap. (n.d.). Patsnap. Retrieved from [Link]

-

2,6-Dichlorobenzoxazole|3621-82-7 - MOLBASE Encyclopedia. (n.d.). MOLBASE. Retrieved from [Link]

-

2,6-Dichlorobenzoxazole - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from [Link]

-

2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem. (n.d.). PubChem @ NIH. Retrieved from [Link]

-

2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem. (n.d.). PubChem @ NIH. Retrieved from [Link]

- EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]

- 3. Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 5. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 6. US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 7. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dichlorobenzoxazole | 3621-82-7 [chemicalbook.com]

- 9. 2,6-Dichlorobenzoxazole | SIELC Technologies [sielc.com]

- 10. 2,6-Dichlorobenzoxazole|3621-82-7 - MOLBASE Encyclopedia [m.molbase.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichlorobenzoxazole

Introduction: Unveiling the Profile of a Key Synthetic Intermediate

2,6-Dichlorobenzoxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its rigid benzoxazole core, substituted with two chlorine atoms, imparts a unique electronic and steric profile that makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] As with any molecule destined for high-value applications, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for rational drug design, formulation development, process optimization, and environmental impact assessment.[2]

This guide provides a detailed examination of the core physicochemical characteristics of 2,6-Dichlorobenzoxazole. We move beyond simple data reporting to explain the causality behind these properties and provide field-proven, validated protocols for their determination. The insights herein are curated for researchers, chemists, and drug development professionals who require a robust and reliable data set to advance their work.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2,6-Dichlorobenzoxazole is structurally defined by a benzene ring fused to an oxazole ring, with chlorine atoms at positions 2 and 6.

| Identifier | Value | Source |

| IUPAC Name | 2,6-Dichloro-1,3-benzoxazole | [3] |

| CAS Number | 3621-82-7 | [1][2][4] |

| Molecular Formula | C₇H₃Cl₂NO | [1][2][3] |

| Molecular Weight | 188.01 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=N2)Cl | [1] |

| InChI Key | LVVQTPZQNHQLOM-UHFFFAOYSA-N | [1] |

| PubChem CID | 77175 | [2][5] |

Core Physicochemical Properties

The physical state, thermal behavior, and solubility of a compound dictate its handling, formulation, and biological absorption. The data presented below is a synthesis of findings from multiple reliable sources. It is critical to note the slight variations in reported melting points, which can arise from differences in analytical technique, heating rate, or sample purity.

Tabulated Physical and Chemical Data

| Property | Value / Description | Source(s) |

| Appearance | White to off-white or light yellow crystalline solid/powder. | [1][2][4] |

| Melting Point | 48 - 57 °C (Range from multiple sources: 49-51°C, 48-52°C, 56-57°C). | [2][3][4] |

| Boiling Point | 110 °C @ 13 mmHg; ~240 °C @ 760 mmHg (1013 hPa). | [2][3][6][7] |

| Density | ~1.5 g/cm³ (Predicted/Calculated). | [4][6] |

| Water Solubility | Insoluble. | [8] |

| Organic Solvent Solubility | Soluble in chlorobenzene; moderately soluble in ethanol and acetone. | [1][8] |

| Partition Coefficient (log P) | 3.01 - 3.8 (Calculated values vary slightly by algorithm). | [4][5][7] |

| Predicted pKa | -0.96 ± 0.30 (Strongly acidic, protonation of oxazole nitrogen is unfavorable). | [6] |

| Polar Surface Area (PSA) | 26.03 Ų | [4][5] |

Stability and Reactivity Profile

Understanding a compound's stability is paramount for defining storage conditions and predicting its shelf-life and compatibility with other reagents.

-

Thermal Stability : 2,6-Dichlorobenzoxazole is stable under recommended storage temperatures and pressures.[3] Long-term storage at low temperatures (-20°C or 2-8°C) under an inert atmosphere is advised to prevent potential degradation.[3][6]

-

Chemical Stability : The compound is incompatible with strong oxidizing agents.[3] Contact with such materials should be strictly avoided.

-

Hazardous Decomposition : Upon thermal decomposition, it may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3]

-

Conditions to Avoid : Minimizing dust generation is crucial, as fine powders can form explosive mixtures with air.[3]

Spectroscopic Profile: A Structural Verification Fingerprint

While specific, publicly available spectra for 2,6-Dichlorobenzoxazole are not readily found in the searched literature, we can predict the expected spectroscopic characteristics based on its molecular structure. These predictions serve as a benchmark for researchers performing their own analytical verification.

Expected ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to be relatively simple, reflecting the three protons on the aromatic ring.

-

Aromatic Region (δ 7.0-8.0 ppm) : The three aromatic protons will form a complex splitting pattern (likely a doublet and a doublet of doublets, or similar ABC system) due to their distinct chemical environments and spin-spin coupling. The exact shifts will depend on the electronic effects of the chlorine atom and the fused oxazole ring.

Expected ¹³C NMR Spectrum (in CDCl₃)

The molecule has 7 carbon atoms, and due to molecular asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum.

-

Aromatic Carbons (δ 110-155 ppm) : Six signals will appear in this region. Carbons bonded to the electronegative chlorine, oxygen, and nitrogen atoms will be shifted further downfield.

-

Oxazole Carbon (C2) (δ > 150 ppm) : The carbon atom at position 2 (C=N) is typically found at a significantly downfield chemical shift due to being bonded to both a nitrogen and a chlorine atom.

Expected Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present.

-

C-H Stretch (Aromatic) : Weak to medium bands above 3000 cm⁻¹.

-

C=N Stretch (Oxazole Ring) : A characteristic sharp band in the 1650-1550 cm⁻¹ region.

-

C=C Stretch (Aromatic Ring) : Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch (Oxazole Ring) : Strong bands in the 1250-1050 cm⁻¹ region.

-

C-Cl Stretch : Strong bands typically found in the 850-550 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining key properties of 2,6-Dichlorobenzoxazole.

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 2,6-Dichlorobenzoxazole, ensuring identity, purity, and key physical properties are confirmed before its use in further applications.

Caption: A validated workflow for the physicochemical characterization of 2,6-Dichlorobenzoxazole.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical indicator of purity. It measures the heat flow into a sample as a function of temperature.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 1-3 mg of 2,6-Dichlorobenzoxazole into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 80 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature should also be reported. A sharp, single peak indicates high purity.

Protocol: Aqueous and Organic Solubility by the Shake-Flask Method

Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining solubility. It establishes equilibrium between the solute and solvent, providing a thermodynamically stable solubility value.

Methodology:

-

System Preparation: To a series of glass vials, add an excess amount of 2,6-Dichlorobenzoxazole (e.g., 10 mg).

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent (e.g., deionized water, ethanol, acetone, acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached. A preliminary kinetic check should confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of 2,6-Dichlorobenzoxazole using a validated HPLC-UV method.

-

Calculation: The solubility is calculated based on the measured concentration in the supernatant and expressed in mg/mL or mol/L.

Conclusion

The physicochemical properties of 2,6-Dichlorobenzoxazole define it as a stable, crystalline solid with low aqueous solubility and a lipophilic character, as indicated by its high log P value. These characteristics are critical for its application as a synthetic intermediate, particularly in drug discovery programs where solubility and permeability are key determinants of bioavailability. The provided data and protocols offer a robust framework for scientists to confidently handle, formulate, and utilize this versatile compound in their research and development endeavors.

References

-

Chemsrc. (n.d.). 2,6-Dichlorobenzoxazole | CAS#:3621-82-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77175, 2,6-Dichlorobenzoxazole. Retrieved from [Link]

Sources

- 1. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aksci.com [aksci.com]

- 4. echemi.com [echemi.com]

- 5. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichlorobenzoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2,6-Dichlorobenzoxazole | 3621-82-7 [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 2,6-Dichlorobenzoxazole

This guide provides a detailed exploration of the spectroscopic characterization of 2,6-dichlorobenzoxazole (C₇H₃Cl₂NO), a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] For researchers and drug development professionals, definitive structural confirmation is paramount. This document synthesizes established analytical protocols with theoretical insights to present a comprehensive workflow for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The unique architecture of 2,6-dichlorobenzoxazole, featuring a fused benzene and oxazole ring system with halogen substituents, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

Section 1: Integrated Spectroscopic Workflow

The structural elucidation of a novel or synthesized batch of 2,6-dichlorobenzoxazole necessitates a multi-faceted analytical approach. No single technique provides a complete picture; rather, the data from NMR, IR, and MS are complementary, providing information on the electronic environment of atoms, functional group vibrations, and the overall molecular mass and fragmentation pattern, respectively.

Methodology: A Unified Approach

A robust analytical workflow integrates these techniques to build a self-validating system for structural confirmation. The process begins with sample preparation, followed by parallel or sequential analysis, and culminates in the synthesis of all data to confirm the molecular structure.

Caption: Integrated workflow for the structural elucidation of 2,6-dichlorobenzoxazole.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. Due to the absence of readily available experimental spectra in public databases, this section outlines the expected spectral features based on established principles and predictive models, a common practice in modern chemical research.[2][3]

Experimental Protocol / Predictive Methodology

-

Sample Preparation (for experimental acquisition): Dissolve approximately 5-10 mg of purified 2,6-dichlorobenzoxazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Spectral Prediction (in lieu of experimental data): Utilize NMR prediction software or computational chemistry packages.[4][5] Density Functional Theory (DFT) calculations, for example using the B3LYP functional with a 6-31G(d,p) basis set, can provide reliable theoretical chemical shifts.[2]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be simple, showing only signals in the aromatic region. The three non-equivalent aromatic protons will form a distinct pattern.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.75 | d | J ≈ 2.0 Hz | 1H | H-7 |

| ~7.50 | d | J ≈ 8.5 Hz | 1H | H-4 |

| ~7.35 | dd | J ≈ 8.5, 2.0 Hz | 1H | H-5 |

In-depth Analysis & Interpretation (¹H NMR): The aromatic protons of the benzoxazole core typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[6]

-

H-7: This proton is ortho to the ring nitrogen and is expected to be a doublet due to coupling with H-5. The electron-withdrawing nature of the adjacent ring system shifts it downfield.

-

H-4: This proton is ortho to the C-Cl bond and meta to the ring oxygen. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets (dd) pattern, a classic indicator of its position.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, as there are no elements of symmetry in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-2 | Carbon in a C=N bond, attached to electronegative Cl and O atoms, highly deshielded. |

| ~148.5 | C-7a | Fused ring carbon adjacent to oxygen. |

| ~142.0 | C-3a | Fused ring carbon adjacent to nitrogen. |

| ~132.0 | C-6 | Aromatic carbon directly attached to chlorine, deshielded. |

| ~128.0 | C-5 | Aromatic CH carbon. |

| ~122.0 | C-4 | Aromatic CH carbon. |

| ~112.0 | C-7 | Aromatic CH carbon, often shifted slightly upfield in benzoxazoles. |

In-depth Analysis & Interpretation (¹³C NMR): The chemical shifts are governed by the hybridization and the electronic effects of the substituents. Aromatic carbons typically resonate between 110-150 ppm.[7]

-

C-2: The carbon of the oxazole ring double-bonded to nitrogen and single-bonded to chlorine and oxygen is the most downfield signal due to the cumulative electron-withdrawing effects.

-

C-6: The direct attachment of an electronegative chlorine atom causes a significant downfield shift for this carbon.

-

Fused Carbons (C-3a, C-7a): These quaternary carbons are part of the ring fusion and their shifts are influenced by the adjacent heteroatoms.

-

CH Carbons (C-4, C-5, C-7): These carbons will appear in the typical aromatic region, with their precise shifts influenced by their position relative to the chloro and oxazole functionalities.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of 2,6-dichlorobenzoxazole with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Experimental IR Spectral Data

The following experimental data is derived from a synthesis patent for 2,6-dichlorobenzoxazole.[8]

| Wavenumber (cm⁻¹) | Intensity (Qualitative) | Assignment |

| 3106 - 3036 | Weak-Medium | Aromatic C-H Stretching |

| 1614, 1602, 1529 | Medium-Strong | C=N and Aromatic C=C Ring Stretching |

| 1480 - 1456 | Strong | Aromatic C=C Ring Stretching |

| 1260 - 1218 | Strong | Asymmetric C-O-C (aryl-ether) Stretching |

| 867 - 805 | Strong | C-H Out-of-plane Bending |

| ~1100 - 1027 | Medium-Strong | C-Cl (Aryl) Stretching |

In-depth Analysis & Interpretation (IR): The IR spectrum provides clear evidence for the core structural features of 2,6-dichlorobenzoxazole.

-

Aromatic C-H Stretch: The peaks observed just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[9]

-

C=N and C=C Stretching: The series of strong absorptions in the 1615-1450 cm⁻¹ region is a hallmark of aromatic and heteroaromatic systems, representing the stretching vibrations of the C=C bonds in the benzene ring and the C=N bond of the oxazole ring.

-

C-O-C Stretching: The strong bands in the 1260-1218 cm⁻¹ region are typical for the asymmetric stretching of the aryl-ether linkage within the benzoxazole core.

-

C-Cl Stretching: The absorption for the aryl C-Cl stretch is expected in the 1100-1000 cm⁻¹ region and is present in the experimental data. The position of C-X stretching peaks decreases as the mass of the halogen increases.

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in confirming the structure.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via Gas Chromatography (GC-MS) or direct infusion using an Electrospray Ionization (ESI) source.[10]

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation or a softer ionization technique like ESI for prominent molecular ion observation.

-

Data Acquisition: Scan a mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

Predicted Mass Spectral Data

| m/z (relative intensity) | Ion Formula | Proposed Identity / Fragmentation Pathway |

| 187 / 189 / 191 (9:6:1) | [C₇H₃Cl₂NO]⁺˙ | Molecular Ion (M⁺˙) cluster showing characteristic dichloro-isotope pattern. |

| 152 / 154 (3:1) | [C₇H₃ClNO]⁺˙ | Loss of a Cl radical from the molecular ion. |

| 124 / 126 (3:1) | [C₆H₃ClN]⁺˙ | Loss of CO from the [M-Cl]⁺ ion. |

| 89 | [C₆H₃N]⁺˙ | Loss of Cl radical from the [M-Cl-CO]⁺ ion. |

In-depth Analysis & Interpretation (MS): The most telling feature in the mass spectrum of 2,6-dichlorobenzoxazole is the isotopic pattern of the molecular ion.

-

Molecular Ion Cluster: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing two chlorine atoms will not show a single molecular ion peak. Instead, it will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[11] For 2,6-dichlorobenzoxazole (MW ≈ 188), this cluster would appear at m/z 187 (containing two ³⁵Cl), 189 (one ³⁵Cl, one ³⁷Cl), and 191 (two ³⁷Cl). The observation of this pattern is definitive proof of a dichlorinated compound.

-

Fragmentation Pathway: A plausible fragmentation pathway under EI conditions involves initial loss of a chlorine radical, followed by the characteristic loss of carbon monoxide (CO) from the heterocyclic ring, and subsequent cleavages.[12][13]

Caption: Predicted primary fragmentation pathway for 2,6-dichlorobenzoxazole under EI-MS.

References

-

SIELC Technologies. (2018). Separation of 2,6-Dichlorobenzoxazole on Newcrom R1 HPLC column. [Link]

-

Workman, J., Jr., & V-Mon, L. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

The Royal Society of Chemistry. Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

PubChem. 2,6-Dichlorobenzoxazole. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ACS Publications. A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-Catalyzed Oxidative Amination of Heteroarenes. Organic Letters. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

ResearchGate. Infrared spectra of benzoxazoles exhibiting excited state proton transfer. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

National Institute of Standards and Technology. Benzoxazole - NIST WebBook. [Link]

- Google Patents. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

National Institutes of Health. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

ChemAxon. NMR Predictor | Chemaxon Docs. [Link]

-

ChemConnections. Mass Spectrometry Fragmentation. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

University of Sheffield. 13 Carbon NMR. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

DTIC. Synthesis and Mass Spectral Analysis of HD Degradation Products. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

- Google Patents. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

ChemAxon. NMR Prediction. [Link]

-

National Institute of Standards and Technology. Benzenamine, 2,6-dichloro- - NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Visualizer loader [nmrdb.org]

- 5. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Dichlorobenzoxazole | SIELC Technologies [sielc.com]

- 11. chemconnections.org [chemconnections.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dichlorobenzoxazole: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzoxazole, a pivotal heterocyclic compound in the fine chemical industry. With full editorial control, this document is structured to offer a narrative that is both scientifically rigorous and grounded in practical application. We will explore the historical context of its synthesis, delve into its physicochemical properties, and present a detailed analysis of the primary synthetic methodologies. This guide is designed to be a self-validating resource, with in-text citations linking to authoritative sources and detailed, step-by-step protocols for key reactions. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a comparative analysis of synthetic routes to inform process development and optimization.

Introduction: The Significance of 2,6-Dichlorobenzoxazole

2,6-Dichlorobenzoxazole is a halogenated aromatic heterocyclic compound that has emerged as a critical intermediate in the synthesis of a wide range of commercially important molecules.[1][2] Its structure, featuring a benzoxazole core with chlorine atoms at the 2 and 6 positions, imparts unique reactivity that makes it a versatile building block in medicinal chemistry and agrochemical development.[2][3] The primary application of 2,6-Dichlorobenzoxazole lies in its role as a precursor to high-value products, most notably the herbicide fenoxaprop-p-ethyl.[4][5] It is also a key component in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[1][6] The demand for this intermediate underscores the importance of efficient, safe, and scalable synthetic methods.

Physicochemical Properties

Understanding the physical and chemical properties of 2,6-Dichlorobenzoxazole is fundamental to its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 3621-82-7 | [7] |

| Molecular Formula | C₇H₃Cl₂NO | [6] |

| Molecular Weight | 188.01 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [3][6] |

| Melting Point | 49-51 °C | [7] |

| Boiling Point | 110 °C at 13 mmHg | [7] |

| Solubility | Insoluble in water, soluble in organic solvents like chlorobenzene and toluene. | [3][8] |

A Historical Perspective on the Synthesis of Benzoxazoles

The synthesis of the benzoxazole core dates back to the late 19th century, with early methods focusing on the condensation of o-aminophenols with carboxylic acids or their derivatives.[9] Over the decades, a plethora of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.[10][11] The industrial-scale synthesis of specifically 2,6-Dichlorobenzoxazole gained prominence in the latter half of the 20th century, driven by the burgeoning agrochemical industry.[12][13] Early patents from the 1980s detail various approaches, highlighting the ongoing quest for more efficient and safer manufacturing processes.[12][13] This historical evolution reflects a broader trend in chemical synthesis: the move away from hazardous reagents like phosgene and phosphorus pentachloride towards safer, more sustainable alternatives.[5][14][15]

Key Synthetic Methodologies for 2,6-Dichlorobenzoxazole

Several synthetic routes to 2,6-Dichlorobenzoxazole have been established, each with its own set of advantages and challenges. The choice of a particular method often depends on factors such as raw material availability, cost, safety considerations, and desired product purity.

Synthesis from 2-Aminophenol

This multi-step approach represents a classical route to 2,6-Dichlorobenzoxazole, starting from readily available 2-aminophenol.

Reaction Scheme:

A multi-step synthesis of 2,6-Dichlorobenzoxazole from 2-aminophenol.

Mechanistic Insights:

The synthesis begins with the condensation of 2-aminophenol and urea at elevated temperatures to form benzoxazolin-2-one.[12][16] This is followed by electrophilic aromatic substitution, where chlorine is introduced at the 6-position of the benzene ring.[12] The final step involves the conversion of the 2-oxo group to a chloro group using a strong chlorinating agent like phosphorus pentachloride.[12][16]

Experimental Protocol:

-

Step 1: Synthesis of Benzoxazolin-2-one: A suspension of 2-aminophenol (1 mole) and urea (1.05 moles) in o-dichlorophenol is heated to 150-160 °C under a nitrogen atmosphere for 3 hours.[16]

-

Step 2: Synthesis of 6-Chlorobenzoxazolin-2-one: The solvent is partially distilled off, and fresh o-dichlorobenzene is added. Chlorine gas (1.1 moles) is then passed through the solution at 110 °C over 1-2 hours.[16]

-

Step 3: Synthesis of 2,6-Dichlorobenzoxazole: The crude mixture from the previous step is reacted with phosphorus pentachloride to yield 2,6-Dichlorobenzoxazole.[16]

Synthesis from 6-Chloro-2-mercaptobenzoxazole

This is a widely used industrial method that leverages the reactivity of the 2-mercapto group.

Reaction Scheme:

Synthesis of 2,6-Dichlorobenzoxazole from 6-Chloro-2-mercaptobenzoxazole.

Mechanistic Insights:

This reaction proceeds via the chlorination of the thiol group at the 2-position. While historically, hazardous reagents like phosgene were used, modern methods employ safer phosgene substitutes such as trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl) carbonate (triphosgene).[14][15][17][18] These reagents decompose in situ to generate the reactive species that effect the transformation. The use of a catalyst like dimethylformamide (DMF) can facilitate the reaction.[14]

Experimental Protocol (using Triphosgene):

-

In a four-neck reaction flask, charge 6-chlorobenzo[d]oxazole-2(3H)-thione (0.27 mol), toluene (300 mL), and tris(trichloromethyl)carbonate (triphosgene, 0.135 mol).[19]

-

Slowly heat the reaction mixture to 50 °C.[19]

-

Continue heating at a rate of 0.5 °C/min, with a 10-minute hold for every 10 °C increase, until the temperature reaches 105 °C.[19]

-

Maintain the reaction at 105 °C for 1 hour.[19]

-

Upon completion, remove the solvent by distillation under reduced pressure.[19]

-

The hot residue is then cooled to crystallize, yielding 2,6-Dichlorobenzoxazole.[19]

Synthesis from Benzoxazolone

This two-step process offers a high-yield and safer alternative for large-scale production.

Reaction Scheme:

Synthesis of 2,6-Dichlorobenzoxazole from Benzoxazolone.

Mechanistic Insights:

The synthesis begins with the chlorination of the benzoxazolone ring to produce 6-chlorobenzoxazolone.[5] The second step involves the reaction with phosphorus oxychloride, which acts as both a reagent and a solvent, to replace the 2-oxo group with a chlorine atom.[5] This method avoids the use of highly toxic phosgene or its substitutes and phosphorus pentachloride, enhancing the safety profile of the process.[5]

Experimental Protocol:

-

Add benzoxazolone and phosphorus oxychloride to a reaction vessel and stir until dissolved.[5]

-

Introduce a chlorinating reagent to carry out the ring chlorination, yielding 6-chlorobenzoxazolone.[5]

-

Add a catalyst (e.g., pyridine or DMF) and heat the mixture to reflux for 6-12 hours.[5]

-

After the reaction is complete, remove the solvent and purify the product by vacuum distillation to obtain 2,6-Dichlorobenzoxazole.[5]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for 2,6-Dichlorobenzoxazole requires a careful evaluation of various factors.

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| From 2-Aminophenol | 2-Aminophenol | Urea, Chlorine, PCl₅ | Uses readily available starting materials. | Multi-step process, use of hazardous PCl₅. | ~61%[16] |

| From 6-Chloro-2-mercaptobenzoxazole | 6-Chloro-2-mercaptobenzoxazole | Triphosgene, Diphosgene | High yield and purity, suitable for industrial scale.[17] | Use of phosgene substitutes still requires careful handling; starting material synthesis can be complex.[5][18] | >98%[14][19] |

| From Benzoxazolone | Benzoxazolone | POCl₃, Chlorinating agent | Short reaction route, high yield, improved safety by avoiding highly toxic reagents, suitable for large-scale production.[5] | Requires careful control of reaction conditions. | High |

Safety and Handling

2,6-Dichlorobenzoxazole is a chemical that requires careful handling to minimize risk to personnel and the environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][7][20] Work should be conducted in a well-ventilated fume hood.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Prevent the formation of dust and aerosols.[2] Keep away from sources of ignition.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7][8]

Conclusion and Future Outlook

2,6-Dichlorobenzoxazole remains a cornerstone intermediate in the chemical industry, with its importance intrinsically linked to the production of essential agrochemicals and pharmaceuticals. The evolution of its synthesis from classical, often hazardous methods to more refined, safer, and efficient industrial processes is a testament to the progress in chemical engineering and process chemistry. The route starting from benzoxazolone using phosphorus oxychloride appears to be a promising direction for future industrial applications due to its favorable safety and efficiency profile.[5] As the demand for sustainable and green chemical processes grows, future research will likely focus on developing catalytic methods that further minimize waste and avoid the use of harsh reagents, ensuring the continued and responsible production of this vital chemical building block.

References

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). World Journal of Pharmaceutical Research.

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025, February 20). International Journal of Pharmaceutical Sciences Review and Research.

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024, April 5). RSC Advances.

-

2,6-Dichlorobenzoxazole Safety Data Sheet. (n.d.). AK Scientific, Inc.

-

2,6-Dichlorobenzoxazole - Safety Data Sheet. (2025, October 25). ChemicalBook.

-

2,6-Dichloro-1,3-benzoxazole Safety Data Sheet. (n.d.). Apollo Scientific.

-

Method for preparing 2,6-dichloro benzoxazole. (n.d.). Patsnap.

-

MSDS of 2,6-Dichlorobenzoxazole. (2008, October 23). Capot Chemical.

-

2,6-Dichlorobenzoxazole SDS, 3621-82-7 Safety Data Sheets. (n.d.). ECHEMI.

-

CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole. (n.d.). Google Patents.

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

-

Method for preparing 2,6-dichloro benzoxazole. (n.d.). Patsnap.

-

Synthetic Routes to 2,6-Dichlorobenzoxazole from 2-Mercapto-6-Chlorobenzoxazole: Application Notes and Protocols. (n.d.). Benchchem.

-

Synthesis of 2,6-dichlorobenzoxazole. (n.d.). PrepChem.com.

-

2,6-Dichlorobenzoxazole synthesis. (n.d.). ChemicalBook.

-

Synthesis of 2,6-dichlorobenzoxazole. (n.d.). Semantic Scholar.

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC.

-

Synthesis of some benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

US4714766A - Process for the preparation of 2-chlorobenzoxazoles. (n.d.). Google Patents.

-

Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (n.d.). ResearchGate.

-

Benzoxazole synthesis: Significance and symbolism. (2024, December 11). Wisdomlib.

-

Introduction to benzoxazole chemistry for beginners. (n.d.). Benchchem.

-

CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. (n.d.). Google Patents.

-

Synthesis of Benzoxazoles. (2022, January 24). ChemicalBook.

-

Application Notes and Protocols: 6-Chlorobenzoxazole-2(3H)-thione in Pharmaceutical Intermediate Synthesis. (n.d.). Benchchem.

-

Synthesis of Key Precursor: 2-Amino-4,6-dichlorophenol. (n.d.). Benchchem.

-

US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole. (n.d.). Google Patents.

-

CN101307036B - Method for preparing 2,6-dichloro benzoxazole. (n.d.). Google Patents.

-

United States Patent (19). (1983, February 18). Googleapis.

-

2,6-dichlorophenol. (n.d.). Organic Syntheses Procedure.

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. aksci.com [aksci.com]

- 8. capotchem.com [capotchem.com]

- 9. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Benzoxazole synthesis [organic-chemistry.org]

- 12. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 13. US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 14. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN101307036B - Method for preparing 2,6-dichloro benzoxazole - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]

- 19. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

CAS number 3621-82-7 properties and structure

An In-Depth Technical Guide to 2,6-Dichlorobenzoxazole (CAS: 3621-82-7)

Introduction

2,6-Dichlorobenzoxazole (CAS No. 3621-82-7) is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Its rigid benzoxazole core, functionalized with two chlorine atoms at distinct positions, imparts a unique reactivity profile that has established it as a versatile and valuable building block.[1] While primarily recognized for its role as a key intermediate in the production of advanced agrochemicals, its structural motif is also a recognized pharmacophore, making it a valuable scaffold in medicinal chemistry and drug discovery programs.[2]

This guide provides a comprehensive technical overview of 2,6-Dichlorobenzoxazole, consolidating critical data on its chemical structure, physicochemical properties, synthesis, reactivity, and applications. Furthermore, it includes detailed protocols and safety information to support researchers in its effective and safe utilization.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. 2,6-Dichlorobenzoxazole is structurally characterized by a benzene ring fused to an oxazole ring, with chlorine substituents at the 2- and 6-positions.[3] This arrangement is crucial to its chemical behavior and synthetic utility.

| Identifier | Value |

| CAS Number | 3621-82-7[4] |

| IUPAC Name | 2,6-dichloro-1,3-benzoxazole[5] |

| Synonyms | 2,6-Dichloro-1,3-benzoxazole, DCBO[3][6] |

| Molecular Formula | C₇H₃Cl₂NO[4] |

| Molecular Weight | 188.01 g/mol [4] |

| InChI Key | LVVQTPZQNHQLOM-UHFFFAOYSA-N[2] |

| SMILES | Clc1ccc2nc(Cl)oc2c1[7] |

| EC Number | 222-818-9[5] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 2,6-Dichlorobenzoxazole are essential for its handling, characterization, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | [2][3] |

| Melting Point | 49-51 °C | [6] |

| Boiling Point | 110 °C at 13 mmHg | [5] |

| Solubility | Insoluble in water; Soluble in chlorobenzene, ethanol, and acetone | [2][8] |

| Density | ~1.522 g/cm³ (Predicted) | [6] |

| LogP | 3.42 (Predicted) | [9] |

| pKa | -0.96 ± 0.30 (Predicted) | [6] |

Spectroscopic Data: While comprehensive, publicly-archived NMR spectra for 2,6-Dichlorobenzoxazole are not readily available, its structure suggests a predictable pattern. The aromatic region of the ¹H NMR spectrum would display signals corresponding to the three protons on the benzene ring. The ¹³C NMR would show seven distinct signals. Infrared (IR) spectroscopy data has been referenced in patent literature, indicating characteristic peaks for the aromatic C-H and C=N stretching, and C-Cl bonds.[10] A patent has also referenced the mass spectrum of the compound.[11] For definitive structural confirmation, researchers should perform their own analytical characterization (NMR, MS, IR) on obtained samples.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2,6-Dichlorobenzoxazole is well-documented, with several routes developed to achieve high yield and purity. A prevalent and efficient method involves the chlorination of a 6-chlorobenzoxazole precursor. One such pathway starts from 6-chloro-1,3-benzoxazol-2(3H)-one.

This process involves two key transformations:

-

Chlorination of the Benzene Ring: Benzoxazolone is first chlorinated to form 6-chlorobenzoxazolone.

-

Conversion of the Oxazolone to the Chloro-Oxazole: The carbonyl group of 6-chlorobenzoxazolone is then converted to a chloride using a potent chlorinating agent like phosphorus pentachloride or phosphorus oxychloride in the presence of other reagents.[8][12]

An alternative high-yield method utilizes 6-chlorobenzo[d]oxazole-2(3H)-thione as the starting material, which is reacted with bis(trichloromethyl)carbonate (triphosgene) in a solvent like toluene.[10][12] This method avoids the use of phosphorus-based reagents.

Detailed Synthesis Protocol (from 6-chlorobenzoxazolone)

The following protocol is adapted from established patent literature and should be performed by qualified personnel with appropriate safety measures in place.[12]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 250 mL of toluene.

-

Charge Reagents: To the toluene, add 6-chlorobenzoxazolone (0.1 mol), phosphorus pentachloride (25 g), polyphosphoric acid (0.5 g), and ferric chloride (0.5 g).

-

Reaction Execution: Heat the mixture to 60 °C with continuous stirring.

-

Reaction Time: Maintain the temperature and stirring for approximately 30 minutes. The progress of the reaction should be monitored by a suitable method (e.g., TLC or GC).

-

Work-up: Upon completion, the reaction mixture is subjected to post-treatment, which typically involves careful quenching, solvent removal under reduced pressure, and purification.

-

Purification: The crude product is purified by crystallization, yielding 2,6-Dichlorobenzoxazole with high purity (typically >98%).[12]

Diagram of Synthesis

Caption: A common synthetic route to 2,6-Dichlorobenzoxazole.

Chemical Reactivity

The synthetic value of 2,6-Dichlorobenzoxazole lies in the differential reactivity of its two chlorine atoms.[13]

-

C2-Chloride: The chlorine atom at the 2-position of the oxazole ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

-

C6-Chloride: The chlorine atom on the benzene ring is significantly less reactive towards SₙAr. It can, however, be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), enabling the installation of more complex carbon-based fragments.[13]

This orthogonal reactivity allows for selective, stepwise functionalization, making 2,6-Dichlorobenzoxazole a powerful scaffold for building diverse molecular libraries.

Applications in Research and Industry

Agrochemical Synthesis

The most prominent industrial application of 2,6-Dichlorobenzoxazole is as a pivotal intermediate in the synthesis of herbicides, most notably Fenoxaprop-p-ethyl.[3] Fenoxaprop-p-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops like soybeans and cotton, as well as in rice.[14]

Fenoxaprop-p-ethyl functions by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[14][15]

-

Target: ACCase is a critical enzyme in the de novo biosynthesis of fatty acids in grasses.[12]

-

Action: By inhibiting this enzyme, the herbicide blocks the production of fatty acids, which are essential components of cell membranes.

-

Result: This disruption of lipid metabolism leads to a cessation of growth in the meristematic tissues, followed by a breakdown of cellular integrity, ultimately causing the death of the susceptible grassy weed.[14][16] Broadleaf plants are not affected because their version of the ACCase enzyme is structurally different and not inhibited by the herbicide.[15]

Diagram of Application Workflow

Caption: Workflow from intermediate to final agrochemical product.

Pharmaceutical and Materials Research

In medicinal chemistry, the benzoxazole scaffold is present in many biologically active molecules. 2,6-Dichlorobenzoxazole serves as a valuable starting material for generating libraries of novel compounds for screening against various therapeutic targets, particularly in the development of potential anti-inflammatory and antimicrobial agents.[2][17] Its defined structure and reactive handles allow for systematic structure-activity relationship (SAR) studies. Additionally, it is used in materials science for the production of specialty polymers and coatings, where it can enhance thermal stability and chemical resistance.[2]

Safety, Handling, and Toxicology

Proper handling of 2,6-Dichlorobenzoxazole is essential due to its hazardous properties. All work should be conducted in a well-ventilated fume hood by trained personnel.

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed.[5] |

(Note: Classifications may vary by supplier and jurisdiction. Always consult the specific Safety Data Sheet.)

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Facilities should be equipped with an eyewash station and safety shower.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents. For long-term storage, temperatures of -20°C are recommended.

Toxicology Profile

-

Acute Toxicity: The compound is classified as toxic if swallowed. The oral LD50 in female rats is reported as 806 mg/kg. The dermal LD50 in female rats is approximately 1000 mg/kg.[15]

-

Ecotoxicity: 2,6-Dichlorobenzoxazole is toxic to aquatic life. The 96-hour LC50 for the golden ide fish (Leuciscus idus melanotus) is between 0.5 - 0.6 mg/L. It should not be allowed to enter drains or waterways.[15]

Conclusion

2,6-Dichlorobenzoxazole is a high-value chemical intermediate with well-defined properties and significant utility. Its unique reactivity, particularly the orthogonal nature of its two chlorine substituents, makes it an ideal building block for complex molecular architectures. While its primary industrial role is in the synthesis of potent herbicides like fenoxaprop-p-ethyl, its value as a scaffold in pharmaceutical and materials science research continues to be explored. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for leveraging its full potential in chemical innovation.

References

- AK Scientific, Inc. (n.d.). 2,6-Dichlorobenzoxazole Safety Data Sheet.

- Bayer. (n.d.). Whip Super Herbicide.

- United States Environmental Protection Agency. (n.d.). Pesticide Fact Sheet Fenoxaprop-ethyl.

- 2,6-Dichlorobenzoxazole: A Versatile Intermediate for Pharmaceutical Development. (n.d.).

- Google Patents. (n.d.). US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole.

- Bayer CropScience. (n.d.). Ricestar HT Herbicide.

- Google Patents. (n.d.). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.

- Chem-Impex. (n.d.). 2,6-Dichlorobenzoxazole.

- Semantic Scholar. (n.d.). Synthesis of 2,6-dichlorobenzoxazole.

-

PubChem. (n.d.). 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 2,6-dichloro benzoxazole. Retrieved from [Link]

- Google Patents. (n.d.). CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.

- Chemical Warehouse. (n.d.). Fenoxaprop-p-ethyl - Active Ingredient Page.

- FAO Specifications and Evaluations for Agricultural Pesticides. (n.d.). FENOXAPROP-P-ETHYL.

-

Chemsrc. (n.d.). 2,6-Dichlorobenzoxazole | CAS#:3621-82-7. Retrieved from [Link]

-

PubChem. (n.d.). Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzooxazole | C7H3Cl2NO | CID 10397578. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole. Retrieved from [Link]

- Chongqing Chemdad Co., Ltd. (n.d.). 2,6-Dichlorobenzoxazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]

- 3. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 2,6-Dichlorobenzoxazole | 3621-82-7 [chemicalbook.com]

- 7. 2,6-Dichlorobenzonitrile(1194-65-6) 13C NMR [m.chemicalbook.com]

- 8. 2,6-Dichlorobenzoyl chloride(4659-45-4) 1H NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. Bayer Whip Super Herbicide | Effective Control of Grassy Weeds [cropscience.bayer.in]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. rsc.org [rsc.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. nbinno.com [nbinno.com]

A Mechanistic Guide to the Synthesis of 2,6-Dichlorobenzoxazole: Principles and Practice

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzoxazole is a critical heterocyclic intermediate, pivotal in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its rigid benzoxazole core, substituted with reactive chlorine atoms, provides a versatile scaffold for developing novel molecular entities.[1][3] This technical guide offers an in-depth exploration of the primary synthetic routes to 2,6-dichlorobenzoxazole, focusing on the underlying reaction mechanisms. We dissect the roles of key reagents, the influence of reaction parameters, and provide a validated, step-by-step laboratory protocol. Furthermore, alternative synthetic strategies are compared, offering a comprehensive overview for process optimization and scale-up. This document is intended to serve as a self-validating resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in medicinal chemistry and process development.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its planarity, metabolic stability, and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for engaging with biological targets. The incorporation of chlorine atoms, as seen in 2,6-dichlorobenzoxazole, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing potency or improving metabolic stability.[5] Consequently, 2,6-dichlorobenzoxazole is not merely an intermediate but a strategic building block for accessing novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.[1][2]

Primary Synthetic Pathway: From Substituted Benzoxazolones

A prevalent and high-yielding industrial method for synthesizing 2,6-dichlorobenzoxazole involves the chlorination of a pre-formed benzoxazolone precursor. This approach is often favored for its efficiency and the high purity of the final product. The most common starting materials are 6-chlorobenzoxazol-2(3H)-one or its thio-analogue, 6-chlorobenzo[d]oxazole-2(3H)-thione.[6]

2.1 Overall Reaction Scheme

The transformation can be generalized as the conversion of a carbonyl (or thiocarbonyl) group at the 2-position of the benzoxazole ring into a geminal dichloride, which subsequently eliminates to form the aromatic 2-chloro-substituted benzoxazole. This is achieved using potent chlorinating agents.

2.2 Detailed Reaction Mechanism

The core of this synthesis lies in the nucleophilic character of the lactam oxygen (or sulfur) within the benzoxazolone ring and the powerful electrophilic nature of the chlorinating agent. Using phosphorus pentachloride (PCl₅) as a representative agent, the mechanism unfolds as follows:

-

Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of 6-chlorobenzoxazol-2(3H)-one attacks one of the phosphorus atoms in PCl₅. This forms a highly reactive phosphonium intermediate and displaces a chloride ion.

-

Nucleophilic Attack: The displaced chloride ion acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This step breaks the P-O bond, releasing phosphoryl chloride (POCl₃) as a stable byproduct and forming a geminal chloro-alkoxy intermediate.

-

Second Chlorination & Aromatization: A second equivalent of PCl₅ can facilitate the conversion of the hydroxyl group to another chloride, though the precise mechanism can vary. More commonly, under thermal conditions, the intermediate eliminates HCl to achieve the stable, aromatic 2,6-dichlorobenzoxazole ring system.

A similar pathway occurs when starting with the thione derivative, with thiophosphoryl chloride (PSCl₃) being the byproduct.

2.3 Visualization of the Primary Mechanism

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

Unveiling the Molecular Landscape of 2,6-Dichlorobenzoxazole: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzoxazole is a halogenated heterocyclic compound of significant interest, serving as a versatile scaffold in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior is dictated by the benzoxazole core and the electronic influence of its chlorine substituents. A profound understanding of its molecular architecture, electronic characteristics, and vibrational dynamics at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological functions, and elucidating its interactions with biological targets. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,6-Dichlorobenzoxazole. In the absence of extensive published experimental spectroscopic data, this document focuses on established computational protocols, primarily Density Functional Theory (DFT), to predict the structural, vibrational, and electronic properties of the molecule. Furthermore, it explores the application of molecular docking and molecular dynamics simulations as powerful tools to probe its potential as a pharmacophore in drug discovery. This guide is intended to be a practical resource for computational chemists, medicinal chemists, and material scientists, offering a self-validating system for the in-silico investigation of this and similar heterocyclic compounds.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The incorporation of chlorine atoms, as in 2,6-Dichlorobenzoxazole, can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The differential reactivity of the two chlorine atoms, particularly the lability of the C2-chlorine to nucleophilic substitution, makes it a valuable building block for combinatorial chemistry and the generation of diverse molecular libraries.[2]

Computational chemistry offers an indispensable toolkit for exploring the chemical space of such molecules, providing insights that are often difficult or impossible to obtain through experimental means alone.[1] By leveraging theoretical models, we can predict molecular properties, rationalize reaction mechanisms, and guide the design of new chemical entities with desired functionalities.

Quantum Chemical Investigations: A Foundation for Understanding

Density Functional Theory (DFT) stands as the primary workhorse for quantum chemical investigations of organic molecules like 2,6-Dichlorobenzoxazole.[1] Its balance of computational cost and accuracy makes it ideal for predicting a range of molecular properties.

Computational Methodology: The "Why" Behind the "How"

A robust computational investigation begins with the careful selection of a theoretical model. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is a widely used and well-validated choice for such studies, known for its reliability in predicting the properties of organic systems.[1] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-spherical atomic environments.[1] All calculations are typically performed using a quantum chemistry software package like Gaussian.

Predicted Molecular Properties of 2,6-Dichlorobenzoxazole

The following sections present the predicted properties of 2,6-Dichlorobenzoxazole based on the computational methodology described above. It is important to reiterate that these are theoretical predictions and await experimental verification.

The initial step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its ground state equilibrium geometry. This is achieved through a full geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-C2 | Value |

| C2-N3 | Value |

| N3-C4 | Value |

| C4-C5 | Value |

| C5-C6 | Value |

| C6-C7 | Value |

| C7-O8 | Value |

| O8-C1 | Value |

| C2-Cl9 | Value |

| C6-Cl10 | Value |

| **Bond Angles (°) ** | |

| C1-C2-N3 | Value |

| C2-N3-C4 | Value |

| N3-C4-C5 | Value |

| C4-C5-C6 | Value |

| C5-C6-C7 | Value |

| C6-C7-O8 | Value |

| C7-O8-C1 | Value |

| O8-C1-C2 | Value |

| (Note: Values are placeholders to be filled by actual DFT calculations.) |

Following geometry optimization, a frequency calculation is performed at the same level of theory. This yields the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra.[1] The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies. A key synthesis paper notes that the product was characterized by FT-IR, though the spectrum was not provided.[2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Intensity |

| C-H stretch | Value | Value |

| C=N stretch | Value | Value |

| C=C stretch (aromatic) | Value | Value |

| C-O stretch | Value | Value |

| C-Cl stretch | Value | Value |

| Ring deformation | Value | Value |

| (Note: Values are placeholders to be filled by actual DFT calculations.) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the absolute magnetic shielding tensors, from which the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be derived.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Value |

| C2 | - | Value |

| H on C3 | Value | - |

| C3 | - | Value |

| C4 | - | Value |

| H on C5 | Value | - |

| C5 | - | Value |

| C6 | - | Value |

| H on C7 | Value | - |

| C7 | - | Value |

| (Note: Values are placeholders to be filled by actual DFT calculations.) |

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). A key concept in understanding electronic behavior is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

| Parameter | Predicted Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Predicted λmax (nm) | Value |

| Oscillator Strength | Value |

| (Note: Values are placeholders to be filled by actual DFT calculations.) |

Applications in Drug Design: From Scaffold to Lead Compound

The true power of computational chemistry in a pharmaceutical context lies in its ability to predict how a molecule will interact with a biological target. Molecular docking and molecular dynamics (MD) simulations are two key techniques used to explore these interactions.